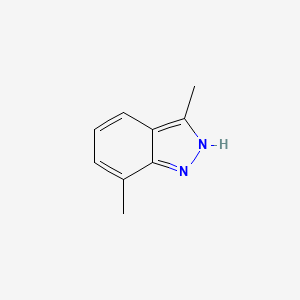
3,7-Dimethyl-1H-indazole
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
3,7-Dimethyl-1H-indazole, a derivative of indazole, is used in various chemical syntheses. A study by Lin et al. (2008) developed efficient and scalable chemical approaches to synthesize 3,5,7-trisubstituted 1H-indazoles, which are potent IKK2 inhibitors. This process allows for scalable preparation in 40% overall yield from readily available starting material (Lin et al., 2008).
Biological and Medicinal Chemistry
Activation of Nitric Oxide Receptor : Selwood et al. (2001) identified that 1-benzyl-3-(3-dimethylaminopropyloxy)indazole is a potent activator of the nitric oxide receptor, soluble guanylate cyclase. This discovery is significant for the inhibition of platelet aggregation and showcases the importance of the indazole ring in maintaining enzyme activity (Selwood et al., 2001).
Anticancer Properties : Groessl et al. (2007) studied complexes containing indazole and found the indazole-containing compound to show high antiproliferative activity in vitro. This suggests its potential in anticancer chemotherapy (Groessl et al., 2007).
Potential in Neurological Disorders : Pal and Sahu (2022) discussed the potent activity of indazole against neurological disorders like Parkinson's disease and Alzheimer's disease. They highlighted the mechanisms such as inhibition of monoamine oxidase and kinase enzymes (Pal & Sahu, 2022).
Pharmaceutical Synthesis
Indazoles, including this compound, are used in synthesizing various pharmaceuticals. Mal et al. (2022) reviewed the synthesis of indazole derivatives and their importance in medicinal chemistry, including anti-cancer, anti-inflammatory, and anti-bacterial applications (Mal et al., 2022).
Antibacterial and Antifungal Properties
Panda et al. (2022) reported on the antimicrobial properties of indazole derivatives, showcasing their effectiveness against various bacterial strains and fungal infections (Panda et al., 2022).
Eigenschaften
IUPAC Name |
3,7-dimethyl-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-4-3-5-8-7(2)10-11-9(6)8/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMFVKRCTPQQED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(NN=C12)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



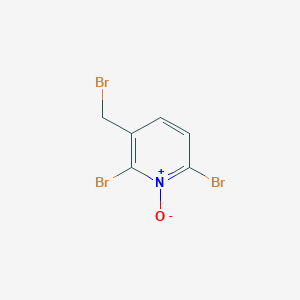
![7,8-Dihydropyrano[4,3-b]pyridin-5-one](/img/structure/B3273358.png)
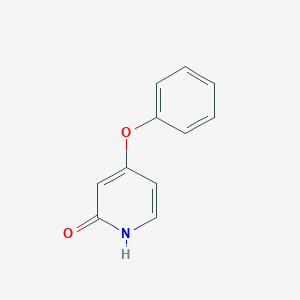
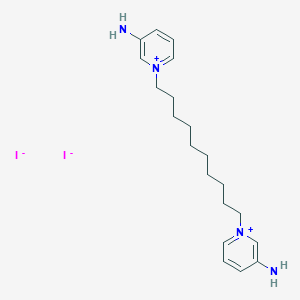
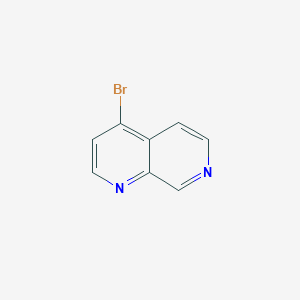
![Acetamide, N-[2-nitro-4-(4-nitrophenoxy)phenyl]-](/img/structure/B3273400.png)
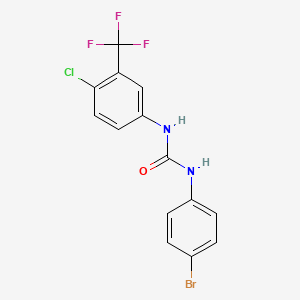
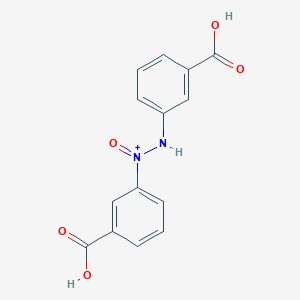
![1-[3-Methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-2,6-dioxopurin-8-yl]piperidine-4-carboxamide](/img/structure/B3273415.png)
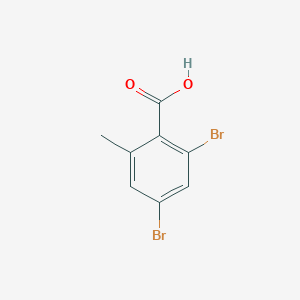
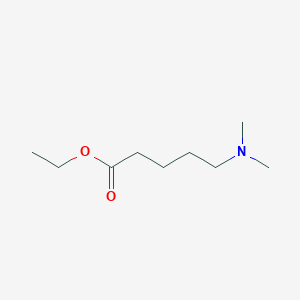
![3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-](/img/structure/B3273451.png)
![[1,1':3',1''-Terphenyl]-5'-amine, N-[1,1'-biphenyl]-4-yl-](/img/structure/B3273456.png)
![N2,N2-Dimethyl[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B3273457.png)